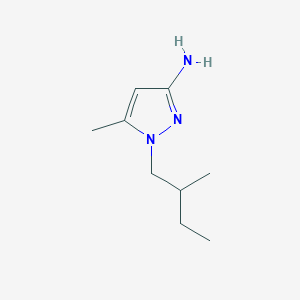

5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine

Description

5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine is a pyrazole derivative characterized by a methyl group at the 5-position and a branched 2-methylbutyl substituent at the 1-position of the pyrazole ring. The compound’s molecular formula is C₉H₁₇N₃, with a molecular weight of 167.26 g/mol (CAS: 77084-15-2) . Pyrazole amines are widely studied for their applications in medicinal chemistry, particularly as intermediates in kinase inhibitors and bioactive molecules .

Properties

Molecular Formula |

C9H17N3 |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

5-methyl-1-(2-methylbutyl)pyrazol-3-amine |

InChI |

InChI=1S/C9H17N3/c1-4-7(2)6-12-8(3)5-9(10)11-12/h5,7H,4,6H2,1-3H3,(H2,10,11) |

InChI Key |

UPUSUTPLWYOQSN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CN1C(=CC(=N1)N)C |

Origin of Product |

United States |

Preparation Methods

Alternative Synthesis Method for Pyrazol-3-amine Derivatives

A synthesis method for 5-bromo-1-methyl-1H-pyrazol-3-amine involves using diethyl butynedioate as a raw material. The process includes several steps:

- Condensation of diethyl butynedioate with methylhydrazine to produce 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.

- Reaction of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester with tribromooxyphosphorus to obtain 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.

- Hydrolysis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester in sodium hydroxide alcoholic solution to produce 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. The specific steps involve dissolving the ethyl ester in ethanol, adding 10% sodium hydroxide solution, vacuum spin-drying the ethanol after the reaction, extracting with ethyl acetate, adjusting the pH of the water phase to 9 with 2N hydrochloric acid, extracting with ethyl acetate again, and drying with anhydrous sodium sulfate.

- Reaction of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid with azido dimethyl phosphate and tert-butyl alcohol to synthesize tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate. This involves dissolving the carboxylic acid in N,N-dimethylformamide, adding tert-butyl alcohol and azido dimethyl phosphate, heating to 100 ℃, extracting with water and ethyl acetate, drying with anhydrous sodium sulfate, and performing spin-dry column chromatography.

- Hydrolysis of tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate in trifluoroacetic acid to obtain 5-bromo-1-methyl-1H-pyrazol-3-amine. The tert-butyl carbamate is added to a dichloromethane solution of 50% trifluoroacetic acid, followed by vacuum spin drying, addition of saturated sodium carbonate solution, extraction with ethyl acetate, drying with anhydrous sodium sulfate, and spin drying.

This method avoids the use of highly toxic reagents and addresses issues related to the availability and safety of materials, making it a more efficient and scalable process.

Data Table: Reaction Conditions and Yields

| Reaction | Conditions | Yield (%) |

|---|---|---|

| 5-Bromothiophene carboxylic acid + 3-methyl-1-phenyl pyrazol-5-amine | TiCl4, Pyridine, Solvent | 12 |

| 5-Bromothiophene carboxylic acid + 3-methyl-1-phenyl pyrazol-5-amine | DMAP, N,N-dimethylformamide | N/A |

| 5-Bromothiophene carboxylic acid + tert-butyl-3-amino-5-methylpyrazole-1-carboxylate | TiCl4, Pyridine | 48 |

| Diethyl butynedioate + methylhydrazine to synthesize 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Condensation reaction | N/A |

| 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester + tribromooxyphosphorus | Bromination reaction | N/A |

| 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester + sodium hydroxide | Hydrolysis reaction | N/A |

| 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid + tert-butyl alcohol and dimethyl azidophosphate | Substitution reaction | N/A |

| tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate + trifluoroacetic acid | Hydrolyzed in trifluoroacetic acid solution to generate 5-bromo-1-methyl-1H-pyrazol-3-amine | N/A |

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms of the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyrazole N-oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of various substituted pyrazole compounds.

Scientific Research Applications

5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in drug discovery.

Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For instance, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it could interfere with cell signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 5-methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine with structurally related pyrazole derivatives:

Key Observations :

- Lipophilicity : The 2-methylbutyl group in the target compound provides moderate lipophilicity (LogP ~2.7), making it more soluble than aromatic analogs (e.g., 3-methylbenzyl derivative, LogP 3.2) but less polar than oxygen-containing derivatives (e.g., tetrahydropyran analog) .

- Electron Effects : Trifluoroethyl substituents (e.g., -CF₃CH₂) reduce amine basicity due to electron-withdrawing effects, whereas alkyl groups (e.g., 2-methylbutyl) maintain neutral to weakly basic properties .

- Biological Relevance : Pyridyl and benzyl substituents enhance interactions with biological targets (e.g., enzymes or receptors) through π-π stacking or hydrogen bonding, whereas aliphatic chains like 2-methylbutyl may improve membrane permeability .

Commercial Availability

Biological Activity

5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological effects, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the condensation of hydrazines with β-ketonitriles, among other methods. The compound's structure allows for modifications that can enhance its biological activity. For example, substituents on the pyrazole ring can influence its interaction with biological targets, making it a versatile scaffold in medicinal chemistry .

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antitumor Effects : Pyrazole derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, certain derivatives have shown promise as phosphatidylinositol-3-kinase (PI3K) inhibitors, which are crucial in cancer biology .

- Anti-inflammatory Properties : Some studies suggest that pyrazole compounds can inhibit inflammatory responses by targeting specific cytokines and pathways involved in inflammation, such as interleukin (IL)-2 inhibition. This makes them potential candidates for treating conditions like rheumatoid arthritis and asthma .

The mechanism of action for this compound is primarily through its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound may act as an inhibitor or modulator of enzymes involved in critical cellular processes. For example, it could affect kinases that regulate cell growth and metabolism .

- Receptor Modulation : By interacting with various receptors, pyrazole derivatives can influence signaling pathways that regulate inflammation and tumor growth. This interaction is essential for their therapeutic efficacy.

Case Studies and Research Findings

Several studies have highlighted the biological potential of pyrazole derivatives:

Q & A

Q. What are the standard synthesis routes for 5-Methyl-1-(2-methylbutyl)-1H-pyrazol-3-amine, and what reaction conditions are critical for success?

Methodological Answer: The synthesis typically involves condensation of pyrazole precursors with alkylating agents. For example:

- Route 1 : Reacting 5-methyl-1H-pyrazole-3-carboxylic acid with 2-methylbutanol in the presence of a dehydrating agent (e.g., thionyl chloride) under reflux conditions .

- Route 2 : Alkylation of 5-methylpyrazol-3-amine with 2-methylbutyl bromide using a base (e.g., sodium hydroxide) in a polar aprotic solvent (e.g., DMF) at 60–80°C .

Q. Critical Parameters :

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

Methodological Answer:

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Methodological Answer: Initial screens should prioritize:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or tubulin polymerization .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields or impurities in this compound?

Methodological Answer: Common issues and solutions include:

- Low Yield :

- Impurities :

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Tautomerism in Pyrazole Ring :

- Impurity Peaks :

Q. What strategies enhance the compound’s bioactivity through structural modification?

Methodological Answer:

- Substituent Engineering :

- Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole C5 position to improve binding to hydrophobic enzyme pockets .

- Replace 2-methylbutyl with bulkier groups (e.g., tetrahydrofuran-methyl) to enhance metabolic stability .

- Prodrug Design :

Q. How do structural analogs of this compound compare in terms of reactivity and pharmacological profiles?

Methodological Answer:

- Reactivity Differences :

- Pharmacological Profiles :

Q. What computational methods are effective for predicting interaction mechanisms with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR), prioritizing poses with hydrogen bonds to pyrazole NH and alkyl chain hydrophobic interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., tubulin-ligand RMSD < 2 Å indicates strong binding) .

- QSAR Models : Develop 2D-QSAR using descriptors like logP and polar surface area to correlate structure with anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.